molecular formula C8H11NS B096297 2(1H)-Pyridinethione,1,4,6-trimethyl- CAS No. 19006-70-3

2(1H)-Pyridinethione,1,4,6-trimethyl-

Cat. No.: B096297
CAS No.: 19006-70-3
M. Wt: 153.25 g/mol
InChI Key: ZOOJPXLKOTZSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinethione,1,4,6-trimethyl- is a heterocyclic compound that belongs to the family of pyridinethiones It is characterized by the presence of a sulfur atom in the pyridine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione,1,4,6-trimethyl- typically involves the reaction of 2-chloropyridine with sodium sulfide under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of 2(1H)-Pyridinethione,1,4,6-trimethyl- is often carried out using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione,1,4,6-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted pyridinethiones.

Scientific Research Applications

2(1H)-Pyridinethione,1,4,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione,1,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, which underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinethione,1,4,6-trimethyl-
  • 2(1H)-Pyridinethione, 1,4-dimethyl-
  • 2(1H)-Pyridinethione, 1,6-dimethyl-

Uniqueness

2(1H)-Pyridinethione,1,4,6-trimethyl- is unique due to the specific positioning of the methyl groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

19006-70-3

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1,4,6-trimethylpyridine-2-thione

InChI

InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3

InChI Key

ZOOJPXLKOTZSPR-UHFFFAOYSA-N

SMILES

CC1=CC(=S)N(C(=C1)C)C

Canonical SMILES

CC1=CC(=S)N(C(=C1)C)C

Origin of Product

United States

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